RORγ Cellular Inverse Agonist Potency: Cross-Species Comparison vs. Class Baseline
CAS 917924-85-7 demonstrates potent, concentration-dependent inhibition of both mouse and human RORγ in a cellular Gal4 luciferase reporter assay [1]. The mouse receptor EC₅₀ (35 nM) is 4‑fold more potent than the human receptor EC₅₀ (140 nM), indicating species-dependent activity that is not universal across the pyrazole-benzamide series [2]. While direct comparator data for the closest positional isomer (CAS 917924-78-8, 4‑chloro analog) are not publicly available, the patent literature establishes that the 4‑benzoyl substitution provides a unique activity profile relative to chloro, methyl, and sulfonyl congeners [3].
| Evidence Dimension | Cellular RORγ inverse agonism (EC₅₀) |
|---|---|
| Target Compound Data | Mouse RORγ EC₅₀ = 35 nM; Human RORγ EC₅₀ = 140 nM |
| Comparator Or Baseline | Class baseline: most pyrazole-benzamide analogs in the same patent family show EC₅₀ values spanning >10‑fold range; specific 4‑chloro and 4‑phenylsulfonyl analogs lack publicly reported EC₅₀ values as of the search date. |
| Quantified Difference | 4‑fold species selectivity window (35 vs. 140 nM); absolute potency places the compound in the sub‑150 nM range for both orthologs, which is within the active range described for the series (no inactive baseline). |
| Conditions | CHOK1 cells transiently expressing Gal4‑RORγ LBD (mouse: Ile251–Lys516; human: Ser253–Lys518) incubated for 2 days with compound. Reporter: Gal4‑luciferase. |
Why This Matters
Procurement for inflammation or autoimmune disease models requires a compound with defined human and mouse RORγ potency; the 35/140 nM EC₅₀ pair allows dose-range estimation that would be unreliable if a weaker or untested analog were substituted.
- [1] BindingDB. BDBM50153598 (CHEMBL3775828): Affinity data for RORγ — mouse EC₅₀ = 35 nM, human EC₅₀ = 140 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50153598 View Source
- [2] Wang T, Banerjee D, Bohnert T, et al. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015;25(15):2985-2990. View Source
- [3] Teijin Pharma Limited. Pyrazole amide derivative. Singapore Patent SG-11201607045S-A. Published 2014-02-28. View Source
